Tritylcysteine

Übersicht

Beschreibung

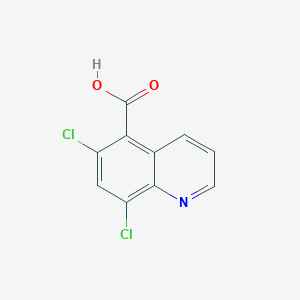

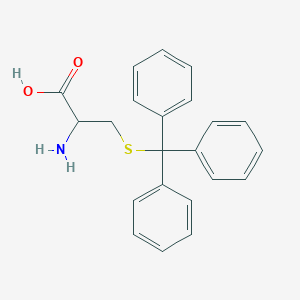

Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity . It is a benzenoid aromatic compound .

Synthesis Analysis

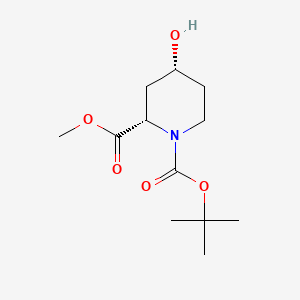

The synthesis of Tritylcysteine involves the optimization of the amino acid moiety of S-trityl-L-cysteine (STLC) derivative using in silico modeling . A prodrug N-γ-glutamylated STLC derivative was designed and synthesized, which could be hydrolyzed by γ-glutamyltransferase (GGT) to produce the STLC derivative .Molecular Structure Analysis

Tritylcysteine targets the catalytic domain of Eg5, a kinesin involved in the formation of the bipolar mitotic spindle . The S and D-enantiomers of S-tritylcysteine are nearly equally potent, indicating that there is no significant stereospecificity .Chemical Reactions Analysis

Trityl moieties have been applied as neutral Lewis acids in different chemical reactions . They have been used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

Tritylcysteine has a molecular weight of 363.5 g/mol . Its molecular formula is C22H21NO2S .Wissenschaftliche Forschungsanwendungen

Protective Group in Peptide Synthesis

The triphenylmethyl (trityl; Trt or Tr) moiety was first introduced by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides .

Catalyst for C–C Bond Formation

Trityl cations have been used as a catalyst for C–C bond formation . This is due to their ability to facilitate the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Dye Chemistry

Trityl cations have found applications in dye chemistry . Their unique chemical properties make them suitable for use in the creation of various dyes .

Oxidation and Reduction Reagent

Trityl cations have been used as oxidation and reduction reagents . They can act as both oxidizing and reducing agents, making them versatile tools in chemical reactions .

Polymer and Peptide Synthesis

Trityl cations have been applied in polymer and peptide synthesis . They can act as catalysts or reagents in these processes, facilitating the formation of complex polymers and peptides .

Chiral Catalyst

Trityl cations have been used as chiral catalysts . This allows them to facilitate reactions that produce chiral, or “handed,” molecules, which are important in many areas of chemistry, including drug development .

Activity-Based Probes

Trityl cations have been used as activity-based probes . These are tools used in biochemistry to study the function of proteins and other biomolecules .

Photochemical Reactions

Trityl cations have also been applied in photochemical reactions . These are reactions that are triggered or influenced by light, and they have a wide range of applications, from the synthesis of new compounds to the study of biological systems .

Wirkmechanismus

Target of Action

Tritylcysteine, also known as Tritylthioalanine, is a well-recognized lead compound known for its anticancer activity . The primary target of Tritylcysteine is the human mitotic kinesin Eg5 . Eg5 is a motor protein that plays a crucial role in bipolar spindle formation during cell division .

Mode of Action

Tritylcysteine interacts with its target, Eg5, by binding to its pocket . This binding inhibits the ATPase activity of Eg5, which is essential for its motor function . By inhibiting Eg5, Tritylcysteine prevents the separation of duplicated chromosomes and the formation of bipolar spindles, thereby blocking cells specifically in the M phase .

Biochemical Pathways

The inhibition of Eg5 by Tritylcysteine affects the mitotic spindle assembly pathway . This disruption leads to the arrest of cell division, specifically at the mitosis phase . The downstream effect of this action is the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

It is also known that the compound’s zwitterion structure complicates its clinical development due to solubility issues .

Result of Action

The molecular effect of Tritylcysteine’s action is the inhibition of Eg5’s ATPase activity, which is crucial for its motor function . On a cellular level, this results in the arrest of cell division at the mitosis phase . This arrest of cell division can lead to cell death, thereby reducing the proliferation of cancer cells .

Action Environment

The efficacy and stability of Tritylcysteine, like many other compounds, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other interacting molecules can affect the action of a compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tritylcysteine serves as a valuable protecting group for the thiol group of cysteine during peptide synthesis. [, ] The bulky trityl group prevents unwanted side reactions and can be easily removed to yield the free cysteine residue. [] This protection strategy allows for the controlled formation of disulfide bonds, crucial for the structure and function of many peptides and proteins. [, ]

A: Yes, under certain conditions, the indole ring of tryptophan residues can react with the highly reactive sulfenyl iodides formed during the iodine oxidation of Tritylcysteine peptides. [] This reaction can lead to the formation of tryptophan-2-thioethers as by-products. [] The extent of this side reaction is influenced by factors such as the solvent used and the proximity of tryptophan and cysteine residues within the peptide sequence. []

A: Research has shown that Tritylcysteine is a potent, reversible inhibitor of the human kinesin Eg5. [] It targets the catalytic domain of Eg5, inhibiting both basal and microtubule-activated ATPase activity. [] This inhibitory effect on Eg5 leads to the disruption of mitotic spindle formation, specifically blocking cells in the M phase of the cell cycle. []

A: Yes, Tritylcysteine has been explored for its potential antitumor activity. [] Studies have demonstrated its ability to inhibit the growth of the murine leukemic cell line P388D1 in vitro. [] Furthermore, in vivo studies using a mouse model of leukemia P388 showed that Tritylcysteine significantly increased lifespan (T/C=211%). []

A: Research has explored the structure-activity relationship of Tritylcysteine and related compounds. [] This work involved synthesizing and evaluating various analogues to identify structural features essential for antileukemic activity. [] While the specific details of these studies are not provided in the abstracts, they highlight the ongoing efforts to optimize the structure of Tritylcysteine for enhanced therapeutic potential.

A: A derivative of Tritylcysteine, specifically N-[N-(3-diphenylphosphinopropionyl)glycyl]-S-tritylcysteine methyl ester (PN(2)S(Trt)-OMe), has been investigated in the context of developing rhenium(V) oxo complexes. [] These complexes, particularly (ReO[Ph(2)P(CH(2))(2)C(O)-Gly-Cys-OMe(P,N,N,S)]), are of interest due to their potential applications in radiopharmaceuticals and catalysis. []

A: Yes, pharmacokinetic studies have been conducted on 3-tritylthio-L-alanine (NSC 83265), a closely related compound. [] These studies, conducted in rats, dogs, and monkeys, revealed species-specific differences in the absorption, distribution, metabolism, and excretion of the compound. [] Notably, the liver was identified as the primary site of drug accumulation across all three species. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.